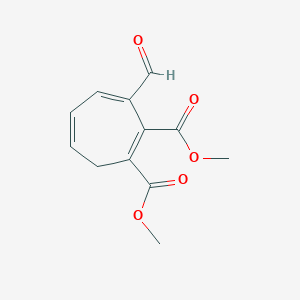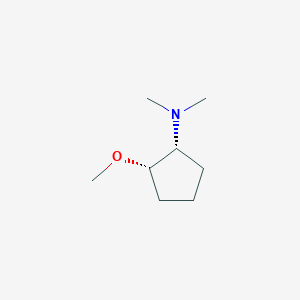
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound features a cyclohexene ring with a methyl group and a prop-1-en-1-yl group attached to it. The stereochemistry of the compound is specified by the (4S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the use of cyclohexene as the starting material. The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride. The prop-1-en-1-yl group can be introduced through a Wittig reaction, where a suitable phosphonium ylide reacts with the cyclohexene derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity
Análisis De Reacciones Químicas
Types of Reactions
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with hydrogen gas may produce a fully saturated cyclohexane derivative.
Aplicaciones Científicas De Investigación
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: The compound could be investigated for its potential pharmacological properties and therapeutic applications.
Industry: It may be used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of (4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene: The enantiomer of the compound with the opposite stereochemistry.
1-Methyl-4-(prop-1-en-1-yl)cyclohexane: A saturated derivative of the compound.
1-Methyl-4-(prop-1-en-1-yl)benzene: An aromatic analog of the compound.
Uniqueness
(4S)-1-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene is unique due to its specific stereochemistry and the presence of both a methyl and a prop-1-en-1-yl group on the cyclohexene ring. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
62797-47-1 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(4S)-1-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-4-10-7-5-9(2)6-8-10/h3-5,10H,6-8H2,1-2H3/t10-/m1/s1 |
Clave InChI |
YTTNUNRNRDQUKQ-SNVBAGLBSA-N |
SMILES isomérico |
CC=C[C@H]1CCC(=CC1)C |
SMILES canónico |
CC=CC1CCC(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)

![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)


![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
